1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multicomponent reactions (MCRs). MCRs are advantageous because they are high-yielding, operationally friendly, and time- and cost-effective . These reactions often involve the combination of multiple starting materials in a single reaction vessel, reducing the need for complex equipment and intermediate purification .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automation could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Triazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to its specific structural features, such as the presence of the difluorophenyl and piperazinyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
920284-64-6 |
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Molecular Formula |
C19H17F2N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-5-4-12(10-14(13)21)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-8-6-22-7-9-23/h1-5,10,22H,6-9,11H2 |
InChI Key |
UQKUBGLORKYGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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